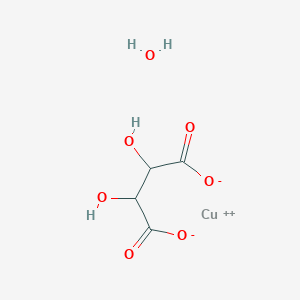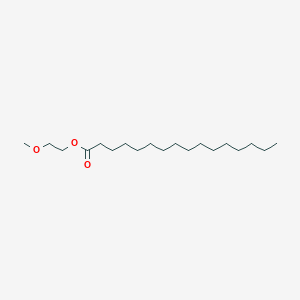
Copper(II) tartrate hydrate
Descripción general
Descripción
Copper(II) tartrate hydrate, also known as Cupric tartrate hydrate or Tartaric acid cupric salt, is a compound with the linear formula [-CH(OH)CO2]2Cu·xH2O . It has a molecular weight of 211.62 (anhydrous basis) . and is used as a probe for chiral selection .
Synthesis Analysis
Copper(II) tartrate hydrate is synthesized by a controlled chemical reaction method . It is sparingly soluble in water and decomposes before melting . Therefore, growth in a gel medium is the best-suited method for growing this crystal .Molecular Structure Analysis
Single crystals of Copper(II) tartrate hydrate have an orthorhombic structure . The Fourier transform infrared spectrum in the range 400–4,000 cm-1 were recorded and the vibrational bands corresponding to different functional groups are assigned .Chemical Reactions Analysis
The thermal stability of Copper(II) tartrate hydrate crystals was investigated by differential thermal analysis, thermogravimetric, and differential scanning calorimetry studies . The persisting mass loss is due to the elimination of CO, CO2, and H2 molecules from the anhydrous copper tartrate so formed .Physical And Chemical Properties Analysis
Copper(II) tartrate hydrate is a powder with a green-blue color . It is slightly soluble in water . The dielectric constant decreases with frequency and increases with temperature . The ac conductivity is found to increase with frequency and temperature .Aplicaciones Científicas De Investigación
Catalyst in Polymerization
Copper(II) tartrate hydrate can be used as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene . This application is significant in the field of materials science, where these fibers can be used in a variety of applications, including electronics and textiles.
Probe for Chiral Selection
Another interesting application of Copper(II) tartrate hydrate is its use as a probe for chiral selection . This is particularly useful in the field of stereochemistry, a sub-discipline of chemistry that is concerned with the three-dimensional arrangement of atoms and molecules and the impacts this has on chemical reactions.
Battery Manufacturing
Copper(II) tartrate hydrate is also used in battery manufacturing . The specific role it plays can vary depending on the type of battery, but it is often used in the production of electrodes or as a component of the electrolyte.
Trace Metal Analysis
Due to its high purity, Copper(II) tartrate hydrate is used in trace metal analysis . This involves detecting and measuring levels of specific metals in a sample, which can be important in a variety of fields, including environmental science, geology, and industrial quality control.
Mecanismo De Acción
Target of Action
Copper(II) tartrate hydrate primarily targets the electrochemical processes in lithium-ion batteries . It serves as a high-capacity anode material, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . It also acts as a catalyst for the fabrication of helical polyacetylene fibers by the polymerization of acetylene .
Mode of Action
The compound interacts with its targets by participating in the redox reactions that occur during the charging and discharging of lithium-ion batteries . It also plays a role in the polymerization of acetylene to form helical polyacetylene fibers .
Pharmacokinetics
Its impact on bioavailability is evident in its ability to enhance the performance of lithium-ion batteries .
Result of Action
The action of Copper(II) tartrate hydrate results in increased and stabilized electrode performance in lithium-ion batteries . It also contributes to the formation of helical polyacetylene fibers .
Action Environment
The action of Copper(II) tartrate hydrate can be influenced by environmental factors such as temperature and humidity. For instance, its performance as an anode material in lithium-ion batteries may be affected by the operating conditions of the battery .
Safety and Hazards
Direcciones Futuras
Copper(II) tartrate hydrate has been reported as a novel anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g−1 when cycled at 50 mA g−1 . A novel method of in situ generation of the active material is demonstrated using the reaction between the parent acid, tartaric acid, and the copper current collector during electrode formulation . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .
Propiedades
IUPAC Name |
copper;2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZTCHAIPUZJB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |
| Record name | CUPRIC TARTRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cupric tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Trihydrate decomposes on heating (USCG, 1999) | |
| Record name | CUPRIC TARTRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |
| Record name | CUPRIC TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 (USCG, 1999) | |
| Record name | CUPRIC TARTRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Copper(II) tartrate hydrate | |
Color/Form |
LIGHT BLUE POWDER | |
CAS RN |
815-82-7, 17263-56-8 | |
| Record name | CUPRIC TARTRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















